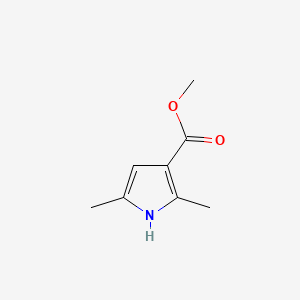

甲基2,5-二甲基-1H-吡咯-3-羧酸甲酯

描述

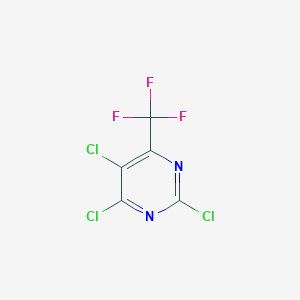

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom. The methyl and carboxylate groups attached to the pyrrole ring influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, the green synthesis of methyl pyrrole-2-carboxylate was achieved using dimethyl carbonate as a methoxycarbonylation agent over K2CO3/ZnO catalysts under optimized conditions, yielding a selectivity of 72.2% and a yield of 35.5% . This method presents an environmentally friendly approach to synthesizing pyrrole derivatives. Additionally, the AlCl3-promoted reaction of methyl 2,5-dimethylpyrrole-1-carboxylate with dimethyl acetylenedicarboxylate led to the formation of a 2H-pyrrole derivative, showcasing the reactivity of the pyrrole ring under certain conditions .

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, including density functional theory (DFT). For example, the molecular structure, spectroscopic properties, and multiple interaction analyses of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were characterized by various spectroscopic methods and DFT calculations . These studies provide insights into the electronic structure and potential reactivity of pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation and dimerization. The formation of dimers through intermolecular hydrogen bonding is a common theme in the chemistry of pyrrole derivatives, as evidenced by the synthesis and analysis of different substituted pyrrole-2-carboxylates . These dimers exhibit unique spectroscopic properties and molecular interactions, which are crucial for understanding the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as methyl and carboxylate groups can affect the compound's boiling point, solubility, and stability. The vibrational analysis of these compounds often shows red shifts in certain vibrational modes due to dimer formation, indicating changes in bond strength and molecular interactions . The thermodynamic parameters calculated for these compounds suggest that their formation is exothermic and spontaneous at room temperature .

科研应用

抗微生物药剂

- 合成和抗微生物活性: 已合成了甲基2,5-二甲基-1H-吡咯-3-羧酸甲酯的新衍生物,并对它们的抗微生物活性进行了评估。由于这些化合物具有杂环结构,因此在引入甲氧基(Hublikar et al., 2019)后,它们表现出显著的抗菌和抗真菌性能。

化学反应和合成

- 羧甲氧基迁移: 研究涉及甲基2,5-二甲基吡咯-1-羧酸甲酯与某些化合物的反应,导致形成了2,5-二甲基-2-三羧甲氧基乙烯基-2H-吡咯,通过详细的核磁共振研究确定了这种化合物(Matheson et al., 1979)。

钙通道激活

- 钙通道激活剂: 已确定甲基2,5-二甲基-1H-吡咯-3-羧酸甲酯衍生物作为一类新型钙通道激活剂。这些化合物,特别是FPL 64176,对细胞内钙的摄取表现出强效活性,并且可能对研究不同细胞类型中的钙通道至关重要(Baxter et al., 1993)。

吡咯研究

- 氧化研究: 对4-取代3-氨基-2,5-二甲基吡咯的空气氧化研究导致了2-羟基-2H-吡咯的分离,通过X射线晶体学分析获得了结构确认。这突显了这类化合物的反应性和转化潜力(Cirrincione et al., 1987)。

吡咯衍生物的合成

- 通过连续流合成: 通过连续流环闭合醚交换反应实现了2,5-二氢-1H-吡咯-3-羧酸酯的合成,这对于制备高附加值的吡咯化合物至关重要。这种方法对于大规模合成来说既环保又高效(Drop et al., 2017)。

量子化学分析

- 吡咯阴离子分析: 对吡咯阴离子加成到二硫化碳和二氧化碳的量子化学分析揭示了各种化合物稳定性以及取代和立体位阻的影响(Kobychev et al., 2002)。

化学传感器开发

- 光学化学传感器系统: 合成了含吡咯的酰肼及其Cu2+络合物,证明其作为Zn2+/Cu2+和焦磷酸盐检测的光学化学传感器的实用性,显示了在生物医学应用中的潜力(Yang et al., 2018)。

动力学研究

- N-吡咯取代基的动力学效应: 对具有不同N取代基的甲基2,5-二甲基吡咯-3-羧酸酯的研究为这些取代基对吡咯反应性的动力学效应提供了见解(Biava等人,2004)。

绿色合成方法

- 环境友好合成: 使用碳酸二甲酯绿色合成甲基吡咯-1-羧酸酯突显了一种更环保和高效的合成方法,用于生产这些化合物(Fan et al., 2008)。

Safety And Hazards

“Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

性质

IUPAC Name |

methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWZEJIISPYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343855 | |

| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

CAS RN |

69687-80-5 | |

| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)